molecular formula C6H12O2<br>CH3COOCH(CH3)CH2CH3<br>C6H12O2 B091578 Sec-butyl acetate CAS No. 105-46-4

Sec-butyl acetate

Cat. No.: B091578
CAS No.: 105-46-4
M. Wt: 116.16 g/mol
InChI Key: DCKVNWZUADLDEH-UHFFFAOYSA-N
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Description

Sec-butyl acetate, also known as butan-2-yl acetate, is an ester commonly used as a solvent in various industrial applications. It is a clear, flammable liquid with a fruity odor. This compound is particularly valued for its effectiveness in the production of acyclic polymers, vinyl resins, and nitrocellulose .

Mechanism of Action

Preparation Methods

Sec-butyl acetate is primarily synthesized through the esterification of sec-butanol and acetic acid. The reaction is typically catalyzed by concentrated sulfuric acid. The process involves mixing acetic acid and sec-butanol in a specific ratio, followed by the addition of the catalyst. The reaction temperature and time are carefully controlled to optimize the yield and reaction rate. After the esterification, a dehydration step is performed to remove any remaining water, often using desiccants like molecular sieves or soda lime. The final product is then purified through distillation and refining processes .

Chemical Reactions Analysis

Sec-butyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form sec-butanol and acetic acid.

    Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to produce acetic acid and other by-products.

    Reduction: this compound can be reduced to sec-butyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Sec-butyl acetate has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: this compound is employed in the preparation of biological samples for analysis.

    Medicine: It is used in the formulation of certain pharmaceuticals and as a solvent in drug delivery systems.

    Industry: this compound is widely used in the production of coatings, adhesives, and inks. .

Comparison with Similar Compounds

Sec-butyl acetate is one of several butyl acetate isomers, including:

    n-Butyl acetate: Used as a solvent in the production of lacquers and paints.

    Isobutyl acetate: Commonly used in the manufacture of perfumes and flavorings.

    tert-Butyl acetate: Used as a solvent in coatings and adhesives.

Compared to its isomers, this compound is unique in its specific applications and properties. It has a distinct boiling point, solubility, and reactivity profile, making it suitable for particular industrial and research applications .

Properties

IUPAC Name

butan-2-yl acetate
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InChI

InChI=1S/C6H12O2/c1-4-5(2)8-6(3)7/h5H,4H2,1-3H3
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InChI Key

DCKVNWZUADLDEH-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)OC(=O)C
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Molecular Formula

C6H12O2, Array
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DSSTOX Substance ID

DTXSID0047612
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Molecular Weight

116.16 g/mol
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Physical Description

Watery colorless liquid with a pleasant, fruity odor. Floats on water. Produces irritating vapor. (USCG, 1999), Colorless liquid with a pleasant, fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor.
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Boiling Point

234 °F at 760 mmHg (USCG, 1999), 112 °C, 234 °F
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Flash Point

62 °F (USCG, 1999), 31 °C, 31 °C (88 °F) (open cup), 62 °F (closed cup), 17 °C c.c., 62 °F
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Solubility

0.8 % (NIOSH, 2023), Miscible with alcohol and ether, Soluble ethanol, ethyl ether; slightly soluble in carbon tetrachloride, In water, 6200 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.8, 0.8%
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Density

0.872 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8748 g/cu cm at 20 °C, Relative density (water = 1): 0.87, 0.872, 0.86
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Vapor Density

4.0 (Air = 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

51.7 mmHg (USCG, 1999), 17.0 [mmHg], 17 mm Hg at 20 °C /ext/, Vapor pressure, kPa at 20 °C: 1.33, 10 mmHg
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Impurities

Acetic acid up to 0.2%
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Color/Form

Colorless liquid

CAS No.

105-46-4
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SEC-BUTYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name sec-BUTYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name SEC-BUTYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/33
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acetic acid, sec-butyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AF709C20.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-100 °F (USCG, 1999), -98.9 °C, -99 °C, -100 °F
Record name SEC-BUTYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8346
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SEC-BUTYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/673
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name sec-BUTYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0840
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name SEC-BUTYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/33
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name sec-Butyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0073.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

Samples were analyzed on a Agilent 6890 5973 GCMS system equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ. The method ran at 1 ml/min flow, with oven temperature at 40° C. for the first two minutes followed by temperature ramp at 10° C./min to a temperature of 240° C. which was held for 10 minutes. The solvent delay was set at 5 minutes. Chemical identities of compounds were confirmed by mass spectroscopic qualitative analysis on GCMS against a NIST 2011 library as well as by comparison of retention time against commercial standards. Analysis of samples with volatile alcohols was done on a Gowmac GC system using a Hayesep Q column with He and nitrogen carrier gases. Column temperature was 180° C., detector temp. was 150° C., injector temperature was 150° C., sample valve temperature was 105° C. detector current was 107 mA and injection volume was 1 microliter. Gas samples were analyzed on Varian Micro-GC instruments. Additionally, some product mixtures were analyzed for presence of lower alcohols by derivatizing the alcohol mixture by dissolving in methylene chloride, adding excess of diisopropylethylamine (DIEA), dimethylamino pyridine (DMAP) and acetyl chloride or acetic anhydride. After standing for 30 minutes the reaction mixture was analyzed by GCMS. An experiment for lower molecular weight alcohol analysis was done as follows: The liquid product (30 μl) of the reaction was dissolved in 1 ml of methylene chloride, DIEA was added with a 10 μl syringe in increments until the medium was basic, 2 mg of DMAP was added followed by acetyl chloride. The solution was allowed to stand for about a half hour until the alcohols were esterified to their acetyl derivatives. The resulting mixture was analyzed on the GCMS giving a mixture with ethyl acetate, isopropyl acetate, butyl acetate and sec-butyl acetate. These values represented the approximate percentages of ethyl, isopropyl, butyl alcohols in a sample.
[Compound]
Name
product
Quantity
30 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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2 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
acetyl
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reactant
Reaction Step Six
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Reaction Step Seven
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Type
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Reaction Step Eight
[Compound]
Name
alcohols
Quantity
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Type
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Reaction Step Nine
[Compound]
Name
alcohols
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0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
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Reaction Step Eleven
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0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
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Reaction Step Twelve
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0 (± 1) mol
Type
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Reaction Step Twelve
Quantity
0 (± 1) mol
Type
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Reaction Step Twelve
[Compound]
Name
alcohol
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0 (± 1) mol
Type
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Reaction Step Thirteen

Synthesis routes and methods II

Procedure details

Using for layer (C) this adhesive composition, and as layer (A) saponified ethylene-vinyl acetate copolymer resin containing 56 mol % of vinyl acetate component, and having [η]=0.96 (in the mixture of phenol/water=85/15, at 30° C., dl/g), which was obtained by saponifying 99.5 mol % of vinyl acetate and as layer (B) poly vinyl acetate resin plasticized with 35 wt % of dioctylphthalate, co-extrusion was carried out at a die temperature of 200° C. to obtain a fine laminated article having five layers of three kinds of resin, (B)/(C)/(A)/(C)/(B). The each thickness of layers was 10 μm for (A), 100 μm for (B) and 5 μm for (C). And the article had a good peel strength of (A)/(B); 1.0 kg/cm (T peel test at 200 mm/min).
[Compound]
Name
layer ( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethylene-vinyl acetate copolymer
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sec-butyl acetate
Reactant of Route 2
Reactant of Route 2
Sec-butyl acetate
Reactant of Route 3
Reactant of Route 3
Sec-butyl acetate
Reactant of Route 4
Reactant of Route 4
Sec-butyl acetate
Reactant of Route 5
Reactant of Route 5
Sec-butyl acetate
Reactant of Route 6
Reactant of Route 6
Sec-butyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.